molecular formula C10H10O B093158 1-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)ethanone CAS No. 1075-30-5

1-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)ethanone

Cat. No. B093158
CAS RN: 1075-30-5
M. Wt: 146.19 g/mol
InChI Key: HRBWEKNHUNICAM-UHFFFAOYSA-N
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Description

The compound 1-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)ethanone is a bicyclic molecule that is part of a family of compounds with interesting chemical and physical properties. While the provided papers do not directly discuss this compound, they do provide insights into similar bicyclic systems and their synthesis, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related bicyclic compounds involves multi-step reactions, often starting with smaller, simpler molecules. For instance, the synthesis of 7,8-bis(benzyloxy)bicyclo[2.2.2]octa-2,5-diene derivatives is achieved through a Diels-Alder reaction, which is a common method for constructing bicyclic systems . Similarly, the preparation of 7,7-Dimethyl-5-(2-propenyl)tricyclo[3.3.0.02,8]octan-3-one involves several steps starting from 4,4-di-methyl-2-cyclopentenone . These studies suggest that the synthesis of 1-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)ethanone would likely involve a series of reactions including cycloadditions and possibly functional group transformations.

Molecular Structure Analysis

The molecular structure of bicyclic compounds is characterized by the presence of two connected rings, which can influence the reactivity and stability of the molecule. The papers describe the synthesis of bicyclic compounds with different ring sizes and substituents . The structure of 1-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)ethanone would include a seven-membered ring fused to a smaller ring, with an ethanone group attached. The precise arrangement of atoms within the rings and the stereochemistry would be critical in determining the compound's properties and reactivity.

Chemical Reactions Analysis

Bicyclic compounds can undergo a variety of chemical reactions, depending on their functional groups and the strain within the ring system. The papers indicate that the synthesized compounds can participate in reactions such as Birch reduction, which involves the cleavage of specific carbon-carbon bonds . This suggests that 1-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)ethanone could also be amenable to similar reactions, potentially leading to ring opening or the formation of new derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic compounds are influenced by their molecular structure. While the papers do not provide specific data on the properties of the compounds synthesized, it can be inferred that properties such as melting point, boiling point, solubility, and stability would be affected by the size of the rings, the degree of saturation, and the presence of substituents . For 1-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)ethanone, these factors would need to be considered to fully understand its physical and chemical behavior.

Scientific Research Applications

7, 7-Dimethyltricyclo[3.3.0.0.2, 8]octan-3-ones as Synthetic Intermediates

  • 7, 7-Dimethyl-5-(2-propenyl)tricyclo[3.3.0.02, 8]octan-3-one was prepared from 4, 4-di-methyl-2-cyclopentenone in several steps. The compound's Birch reduction and substitutional reactions were studied, yielding products with distinct bicyclooctanone structures through different bond cleavages (Imanishi et al., 1988).

Gradient Copolymer Preparation

  • Bicyclo[4.2.0]oct-6-ene-7-carboxamide, a strained olefin monomer, was used in the alternating copolymerization with cyclohexene, showcasing its unique reactivity and the ability to form gradient copolymers with specific properties (Boadi & Sampson, 2021).

Synthesis of Bicyclo[4.2.0]Octa-3,7-Diene-2,5-Diones

  • These compounds, interesting due to their structural similarity with cyclooctatetraenoquinones, were synthesized, and the reaction mechanisms were explored, providing insights into the chemistry of such complex bicyclic systems (Yates & Nair, 1973).

Aromaticity Studies

  • A computational study applied criteria for aromaticity and antiaromaticity to various pentalenoquinones, offering insights into their chemical behavior, and revealing details about the resonance energies and structural characteristics (Delamere et al., 2001).

properties

IUPAC Name

1-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-7(11)10-6-8-4-2-3-5-9(8)10/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBWEKNHUNICAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50910347
Record name 1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)ethanone

CAS RN

1075-30-5
Record name Ketone, bicyclo(4.2.0)octa-1,3,5-trien-7-yl methyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001075305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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